Dipropyl-malonic-d6 Acid Dipropyl-malonic-d6 Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208525
InChI:
SMILES:
Molecular Formula: C₉H₁₀D₆O₄
Molecular Weight: 194.26

Dipropyl-malonic-d6 Acid

CAS No.:

Cat. No.: VC0208525

Molecular Formula: C₉H₁₀D₆O₄

Molecular Weight: 194.26

* For research use only. Not for human or veterinary use.

Dipropyl-malonic-d6 Acid -

Specification

Molecular Formula C₉H₁₀D₆O₄
Molecular Weight 194.26

Introduction

Chemical Structure and Physical Properties

Molecular Structure

Dipropyl-malonic-d6 acid features a central malonic acid core with two propyl chains attached to the α-carbon. The key distinguishing feature is the incorporation of six deuterium atoms, typically positioned on the propyl chains. This deuteration creates a compound with identical chemical properties to its non-deuterated counterpart but with a slightly higher molecular weight and altered spectroscopic characteristics.

Physical Properties

The physical properties of Dipropyl-malonic-d6 acid differentiate it from standard malonic acid derivatives. While the non-deuterated dipropylmalonic acid typically presents as a crystalline solid with moderate water solubility, the deuterated variant may exhibit subtly different physical characteristics due to the isotope effect, particularly in terms of melting point and solubility parameters.

PropertyValue/Description
AppearanceCrystalline solid
Molecular WeightApproximately 202 g/mol (acid form)
SolubilityModerately soluble in water; soluble in organic solvents
pKaSimilar to malonic acid (approximately 2.8 and 5.7)
Melting PointHigher than non-deuterated analog due to isotope effect
Deuterium PositionsSix deuterium atoms on propyl chains

Synthesis Methods

Traditional Synthetic Routes

The synthesis of Dipropyl-malonic-d6 acid typically begins with diethyl malonate as a starting material. The synthetic process involves alkylation with deuterated propyl halides, followed by hydrolysis of the ester groups to yield the free dicarboxylic acid. This approach leverages classical malonic ester synthesis methodology, adapted to incorporate deuterated reagents.

A typical synthetic pathway may involve:

  • Deprotonation of diethyl malonate using a strong base (sodium ethoxide or potassium tert-butoxide)

  • Alkylation with d3-1-bromopropane

  • Repetition of the deprotonation and alkylation steps to introduce the second propyl-d3 group

  • Hydrolysis of the diester to yield the free dicarboxylic acid

Alternative Approaches

Alternative synthetic strategies may involve:

  • Direct deuteration of pre-formed dipropylmalonic acid using deuterium exchange catalysts

  • Synthesis of the non-deuterated compound followed by selective deuterium incorporation

  • Specialized approaches using deuterated starting materials and catalytic methods

These methods offer varying degrees of deuterium incorporation and positional selectivity, with the choice of approach typically determined by the specific requirements of the intended application.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration pattern of Dipropyl-malonic-d6 acid creates a distinctive NMR profile that differentiates it from its non-deuterated counterpart. In 1H NMR analysis, the absence of signals corresponding to the deuterated positions provides valuable confirmation of structure and deuterium incorporation. The remaining proton signals would include those from the carboxylic acid groups and any non-deuterated portions of the propyl chains.

Based on related malonic acid derivatives, characteristic 13C NMR signals would include those for the carboxylic carbons (typically around 170 ppm) and the quaternary α-carbon (around 50-60 ppm) . The deuterium-carbon bonds in the propyl chains would display characteristic splitting patterns and isotope shifts.

Mass Spectrometry

Mass spectrometric analysis of Dipropyl-malonic-d6 acid reveals a molecular ion peak 6 mass units higher than the non-deuterated analog, confirming the incorporation of six deuterium atoms. Fragmentation patterns typically include loss of water, carbon dioxide, and fragmentation of the propyl chains, with the deuterium labeling creating distinctive isotope patterns that can be used for identification and quantification purposes.

Infrared Spectroscopy

The IR spectrum of Dipropyl-malonic-d6 acid would display characteristic carboxylic acid stretching bands (O-H stretch at approximately 3000-3500 cm-1 and C=O stretch around 1700 cm-1). The C-D stretching vibrations (typically occurring at lower frequencies than corresponding C-H vibrations) provide additional structural confirmation.

Applications in Research and Industry

Pharmaceutical Research

Dipropyl-malonic-d6 acid and its derivatives have significant applications in pharmaceutical research, particularly in drug metabolism studies. The deuterium labeling allows researchers to track metabolic pathways and identify metabolites with high precision. This is especially valuable for compounds related to valproic acid, an anticonvulsant drug derived from dipropylacetic acid.

The incorporation of deuterium can also alter the pharmacokinetic properties of drug molecules by slowing metabolic processes that involve C-H bond cleavage (the "deuterium kinetic isotope effect"). This property has been exploited in the development of deuterated drugs with improved safety profiles and extended half-lives.

Analytical Standards and Tracers

As an isotopically labeled compound, Dipropyl-malonic-d6 acid serves as a valuable internal standard for quantitative analysis. Its chemical similarity to non-deuterated analogs, combined with distinct mass spectrometric properties, makes it ideal for precise quantification in complex matrices.

In metabolic studies, the compound can act as a tracer to follow biochemical transformations, with the deuterium labels providing a distinct signature that can be tracked through various metabolic processes.

Organic Synthesis

In synthetic chemistry, Dipropyl-malonic-d6 acid functions as a building block for the preparation of more complex deuterated compounds. The malonic acid moiety allows for decarboxylation reactions that yield monoacids while retaining the deuterium labeling pattern. This makes it a valuable precursor for deuterated fatty acids and related compounds.

Comparison with Related Compounds

Structural Analogs

Dipropyl-malonic-d6 acid belongs to a family of substituted malonic acids with varying alkyl substitution patterns. Comparing its properties with those of related compounds provides insight into structure-property relationships within this chemical class.

CompoundKey Structural DifferencesNotable Properties
Diethyl DipropylmalonateEster derivative; non-deuteratedLight yellow oil; precursor to dipropylmalonic acid
Dipropylmalonic AcidNon-deuterated analogSimilar reactivity but different spectroscopic properties
Diethyl MalonateLacks propyl substituentsSimpler structure; widely used in organic synthesis
Diphenylmethylidene Malonic AcidContains phenyl groups and a methyidene groupUsed in anti-HIV research

Fullerene-Malonic Acid Derivatives

An emerging class of compounds combines malonic acid moieties with fullerene structures. These compounds, such as C60-malonic acid derivatives, demonstrate interesting biological properties including antioxidant, antibacterial, and antiproliferative activities . While structurally distinct from Dipropyl-malonic-d6 acid, these compounds highlight the versatility of malonic acid chemistry in creating biologically active molecules.

Current Research Directions

Recent research involving malonic acid derivatives has explored several innovative applications that may eventually extend to deuterated variants like Dipropyl-malonic-d6 acid.

Materials Science

The incorporation of malonic acid derivatives into advanced materials represents another frontier of research. The carboxylic acid functionalities provide anchoring points for surface modifications and polymer synthesis, while the deuterium labeling in compounds like Dipropyl-malonic-d6 acid offers opportunities for specialized analytical applications in materials characterization.

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